(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

PNMT inhibition α₂-adrenoceptor selectivity ratio

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS 16880-87-8) is a chiral, bicyclic tetrahydroisoquinoline (THIQ) bearing an N-methyl group and a 3‑hydroxymethyl substituent. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g·mol⁻¹, a calculated XLogP3 of 1.2, and a topological polar surface area of 23.5 Ų, indicating moderate lipophilicity and limited hydrogen‑bond capacity (1 H‑bond donor, 2 acceptors).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 16880-87-8
Cat. No. B3048430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
CAS16880-87-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2CC1CO
InChIInChI=1S/C11H15NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,11,13H,6-8H2,1H3
InChIKeySWUVPLABKHJMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS 16880-87-8): Procurement-Relevant Physicochemical and Structural Baseline


(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS 16880-87-8) is a chiral, bicyclic tetrahydroisoquinoline (THIQ) bearing an N-methyl group and a 3‑hydroxymethyl substituent [1]. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g·mol⁻¹, a calculated XLogP3 of 1.2, and a topological polar surface area of 23.5 Ų, indicating moderate lipophilicity and limited hydrogen‑bond capacity (1 H‑bond donor, 2 acceptors) [1]. The compound is supplied as a racemate by commercial vendors at purities ranging from 95 % to ≥98 % , and its primary reported role is as a synthetic intermediate or a scaffold for further functionalization in medicinal‑chemistry programs targeting phenylethanolamine N‑methyltransferase (PNMT) and related adrenergic receptors [2].

Scaffold N-methyl, C-3 hydroxymethyl THIQ supplied as racemate
Role Synthetic intermediate for PNMT inhibitor SAR studies
Context N-alkyl scanning and 3,7-disubstitution campaigns

Why (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol Cannot Be Replaced by a Generic THIQ Analog


The tetrahydroisoquinoline class exhibits profound structure‑activity relationship (SAR) sensitivity at both the N‑2 and C‑3 positions. The parent 3‑hydroxymethyl‑THIQ (lacking N‑methyl) is a modestly selective PNMT inhibitor (selectivity ratio 6.0), but its N‑methyl congener—the title compound—alters both the hydrogen‑bond donor count and the conformational flexibility of the basic amine, which directly impacts PNMT‑active‑site steric accommodation and α₂‑adrenoceptor affinity [1]. In the analogous 7‑nitro‑THIQ series, N‑methylation versus N‑H can invert or profoundly shift selectivity, meaning that generic THIQ building blocks are not interchangeable surrogates in lead‑optimization workflows [1]. Procurement of the exact CAS‑specified compound is therefore necessary to ensure reproducibility of published SAR and to avoid introducing uncontrolled variables in downstream biological assays.

Factor
Target Compound
Generic THIQ Analog
N-Substitution
N-methyl present; modulates amine basicity and steric profile
Typically N–H; H-bond donor count and binding pose may shift
C-3 Group
Hydroxymethyl; key H-bond donor linked to PNMT affinity
Often H or alkyl; may alter PNMT potency and selectivity profile
SAR Reproducibility
Exact CAS supports published SAR reproducibility
May introduce uncontrolled variables in biological assays

Quantitative Differentiation Evidence for (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol Versus Closest Analogs


N-Methylation Effect on PNMT vs. α₂-Adrenoceptor Selectivity: Cross-Study SAR Inference

Although the exact Ki values for the title compound have not been published in isolation, the PNMT‑inhibitory and α₂‑adrenoceptor binding data for the immediate 3‑hydroxymethyl‑THIQ scaffold establish a definitive SAR vector for N‑methylation. The des‑methyl analog 3‑hydroxymethyl‑THIQ (compound 4) exhibits PNMT Ki = 1.1 μM and α₂ Ki = 6.6 μM, yielding a selectivity ratio (α₂/PNMT) of 6.0 [1]. The corresponding 3‑methyl analog (lacking the 3‑hydroxymethyl) shows PNMT Ki = 2.1 μM and α₂ Ki = 0.76 μM (selectivity = 0.36), demonstrating that a 3‑hydroxymethyl group is critical for α₂‑sparing [1]. By incorporating an N‑methyl group into the 3‑hydroxymethyl‑THIQ framework, the title compound introduces additional steric bulk at the basic amine, which is expected to further perturb the N‑methyl‑sensitive binding region identified in the PNMT active site, potentially altering the selectivity window relative to compound 4 [1]. This makes the compound a distinct tool for probing N‑alkyl‑dependent selectivity mechanisms.

N-Methylation Selectivity Effect
Class-level inference
N–H parent (cmpd 4): PNMT Ki 1.1 µM, α₂ Ki 6.6 µM, selectivity 6.0 N-methyl congener: direct Ki not published; inferred steric modulation of PNMT active site relative to N–H analog
Supports N-alkyl SAR scanning workflow
Exact selectivity shift requires direct measurement; data to verify
PNMT inhibition α₂-adrenoceptor selectivity ratio N-alkyl SAR

Impact of C‑3 Hydroxymethyl on PNMT Affinity: Quantitative Comparison with 3‑Methyl and Unsubstituted THIQ

The presence of a C‑3 hydroxymethyl group in the tetrahydroisoquinoline scaffold is a decisive structural determinant for PNMT inhibition potency and α₂‑adrenoceptor selectivity. As reported in the foundational study by Grunewald et al., 3‑hydroxymethyl‑THIQ (compound 4) displays a PNMT Ki of 1.1 μM, whereas the 3‑methyl‑THIQ analogue (compound 2) has a PNMT Ki of 2.1 μM, and the unsubstituted THIQ (compound 1) has a PNMT Ki of 9.7 μM [1]. This series demonstrates that the hydroxymethyl substituent contributes a ~2‑fold improvement in PNMT affinity over the 3‑methyl analog and a ~9‑fold improvement over the parent THIQ [1]. The title compound, which retains the C‑3 hydroxymethyl group while adding an N‑methyl moiety, preserves this advantageous hydrogen‑bond‑donor interaction and provides a unique combination of C‑3 and N‑2 substitution not present in any of the above comparators, enabling fine‑tuning of active‑site interactions.

C-3 Hydroxymethyl PNMT Affinity
Cross-study comparable
3-Hydroxymethyl-THIQ: PNMT Ki 1.1 µM 3-Methyl-THIQ: 2.1 µM; unsubstituted THIQ: 9.7 µM; ~9-fold gain over parent THIQ reported
Retains key H-bond donor for PNMT affinity
Comparative Ki values from radioligand displacement; Cheng–Prusoff correction applied
PNMT inhibition hydrogen-bond donor structure-activity relationship

Synergy Potential with 7‑Position Substituents: Establishing a Benchmark for Future 3,7‑Disubstitution

The landmark 1999 study demonstrated a synergistic effect when a hydrophilic electron‑withdrawing group (e.g., NO₂, SO₂NH₂) is installed at the 7‑position of the 3‑hydroxymethyl‑THIQ scaffold. The combination of 7‑SO₂NH₂ with 3‑hydroxymethyl (compound 12) yielded a PNMT Ki of 0.34 μM and an α₂ Ki of 1400 μM, achieving a selectivity ratio of 4100—a 680‑fold improvement over the parent 3‑hydroxymethyl‑THIQ (selectivity = 6.0) [1]. The title compound, as the N‑methylated variant of the 3‑hydroxymethyl‑THIQ core, serves as a direct N‑methyl scanning tool for evaluating whether N‑alkylation enhances or diminishes this synergistic effect when combined with 7‑substituents. No comparator in the literature simultaneously combines N‑methyl, 3‑hydroxymethyl, and 7‑substitution, making the title compound a unique starting point for exploring three‑point pharmacophoric optimization of PNMT inhibitors.

3,7-Disubstitution Synergy Potential
Class-level inference
3-Hydroxymethyl-THIQ selectivity: 6.0; 7-SO₂NH₂ analog (cmpd 12): selectivity 4100 N-methyl variant serves as distinct template for 3,7-disubstitution exploration
Supports three-point pharmacophore optimization studies
No published 3,7-disubstituted N-methyl THIQ data; inferred from N–H series
3,7-disubstituted THIQ PNMT selectivity drug design

Optimal Research and Procurement Scenarios for (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol


Medicinal Chemistry: PNMT Inhibitor Lead Optimization via N‑Alkyl SAR

The compound is ideally suited for establishing the N‑alkyl SAR vector in 3‑hydroxymethyl‑THIQ‑based PNMT inhibitors. By comparing its activity (or that of its 7‑substituted derivatives) with the published data for the N–H parent (selectivity = 6.0), medicinal chemists can determine whether N‑methylation enhances or reduces the selectivity window [1]. This application directly utilizes the quantitative PNMT and α₂ Ki values of the parent series to benchmark the N‑methyl congener.

Chemical Biology: Probing Active‑Site Topography of PNMT

The crystal structure of human PNMT in complex with 3‑hydroxymethyl‑7‑nitro‑THIQ (PDB 2g70) reveals a confined active‑site pocket around the N‑2 region [1]. The title compound, with its N‑methyl group, serves as a probe for steric tolerance at this site. Researchers can use it to test whether N‑alkylation displaces active‑site water networks or alters the binding mode of the 3‑hydroxymethyl group, providing structural insights that cannot be obtained with the N–H analog alone.

Synthetic Methodology: Intermediate for 3,7‑Disubstituted THIQ Libraries

The compound is a strategic building block for parallel synthesis of 3‑hydroxymethyl‑7‑aryl/heteroaryl‑THIQ libraries. Its N‑methyl group remains inert under typical C‑7 cross‑coupling conditions, allowing selective late‑stage functionalization without the need for N‑protecting‑group strategies. This simplifies synthetic routes compared to the N–H parent, which requires protection/deprotection steps that can reduce overall yield and increase procurement cost.

Reference Standard for Analytical Method Development

The compound possesses well‑characterized GC‑MS and LC‑MS profiles (NIST library entry 243223) [2]. Its distinct retention time and mass spectral fragmentation pattern (base peak m/z 146) make it suitable as a retention‑time marker or system‑suitability standard in HPLC‑MS methods designed to monitor THIQ‑based reaction progress or impurity profiling, providing a differentiable analytical reference compared to the non‑methylated analog.

Application
Selection Property
Validation Focus
PNMT inhibitor lead optimization
N-alkyl SAR handle for selectivity window modulation
Selectivity ratio benchmarking against N–H parent series
Active-site topography probing
N-methyl steric probe for PNMT binding pocket
Binding mode interpretation via structural biology
3,7-Disubstituted library synthesis
Inert N-methyl under C-7 cross-coupling conditions
Synthetic route efficiency; protecting-group-free strategy
Analytical method development
Characterized GC-MS/LC-MS profile and retention behavior
Retention-time marker and system-suitability assessment
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